1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene
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Overview
Description
1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-(bromomethyl)-5-chloro-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Chemical Reactions Analysis
1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions (SN2 mechanism) where the bromine atoms are replaced by nucleophiles such as hydroxide ions, alkoxides, or amines
Electrophilic Aromatic Substitution: The presence of electron-withdrawing halogen atoms makes the benzene ring less reactive towards electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives. For example, oxidation using strong oxidizing agents can lead to the formation of corresponding carboxylic acids or ketones.
Scientific Research Applications
1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its halogenated nature allows for further functionalization through various chemical reactions.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: The compound is used in studies related to its biological activity and potential as a bioactive molecule
Mechanism of Action
The mechanism of action of 1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring influences its electronic properties, making it a suitable candidate for various substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities with potential biological or chemical activity .
Comparison with Similar Compounds
1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-3-chloropropane: Similar in structure but lacks the fluorine atom, making it less versatile in certain chemical reactions.
1-(Bromomethyl)-4-nitrobenzene: Contains a nitro group instead of chlorine and fluorine, leading to different reactivity and applications.
1-Bromo-3-methylbenzene: Lacks additional halogen atoms, resulting in different electronic properties and reactivity.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSFXDECFPALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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